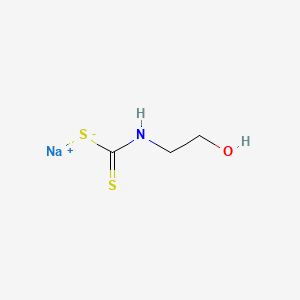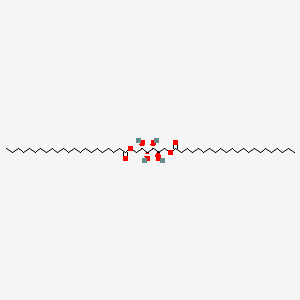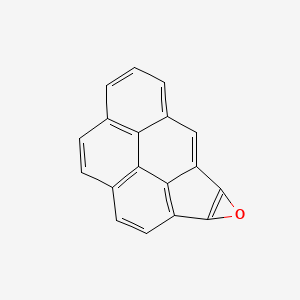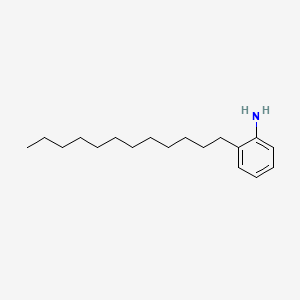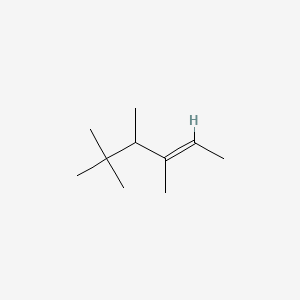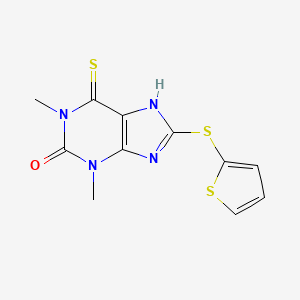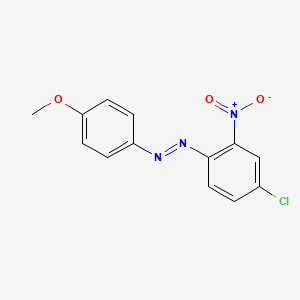![molecular formula C64H81N11O15 B12653497 benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate CAS No. 16738-75-3](/img/structure/B12653497.png)
benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 93639 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Méthodes De Préparation
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain pure NSC 93639.
Analyse Des Réactions Chimiques
NSC 93639 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving NSC 93639 typically yield reduced forms of the compound.
Substitution: NSC 93639 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
NSC 93639 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 93639 is used as a reagent in various synthetic reactions and as a standard in analytical techniques.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Industry: In industrial applications, NSC 93639 is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of NSC 93639 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 93639 is used.
Comparaison Avec Des Composés Similaires
NSC 93639 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: This compound has similar chemical properties and applications but differs in its specific molecular structure and reactivity.
NSC 4028: Another compound with comparable properties, NSC 4028, is used in similar research and industrial applications.
NSC 9262: This compound is used in different contexts but shares some chemical similarities with NSC 93639.
Propriétés
Numéro CAS |
16738-75-3 |
|---|---|
Formule moléculaire |
C64H81N11O15 |
Poids moléculaire |
1244.4 g/mol |
Nom IUPAC |
benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-[(4-nitrophenyl)methoxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C64H81N11O15/c1-38(2)28-48(67-59(81)52(32-45-33-65-37-66-45)69-57(79)50(30-41-14-9-7-10-15-41)70-61(83)54-18-13-27-74(54)64(86)90-36-43-16-11-8-12-17-43)56(78)68-49(29-39(3)4)60(82)73-55(40(5)6)62(84)71-51(31-42-21-25-47(77)26-22-42)58(80)72-53(34-76)63(85)89-35-44-19-23-46(24-20-44)75(87)88/h7-12,14-17,19-26,33,37-40,48-55,76-77H,13,18,27-32,34-36H2,1-6H3,(H,65,66)(H,67,81)(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,80)(H,73,82) |
Clé InChI |
UPCPEVFLAOPBDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


